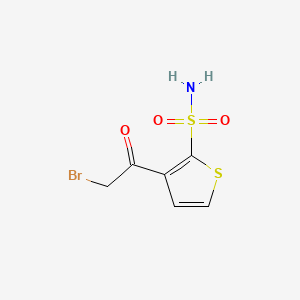

3-(2-Bromoacetyl)thiophene-2-sulfonamide

Descripción general

Descripción

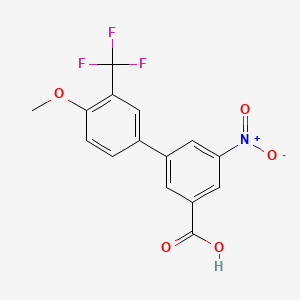

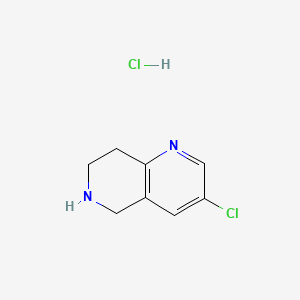

3-(2-Bromoacetyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C6H6BrNO3S2 . It has a molecular weight of 284.15100 . The compound is also known by other names such as 3-bromoacetyl-2-thiophenesulfonamide .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of bromoacetyl coumarins or bromoacetyl thiophenes as key starting materials . These compounds are known for their high reactivity towards nucleophilic displacement reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a bromoacetyl group and a sulfonamide group . The exact mass of the molecule is 282.89700 .Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of the bromoacetyl group. This group is known for its high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.862g/cm3 . It has a boiling point of 454.1ºC at 760 mmHg . The compound’s flash point is 228.4ºC .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : Noreen et al. (2017) reported a convenient approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds showed potent urease inhibition and hemolytic activities, highlighting their potential as antibacterial agents and in other therapeutic applications (Noreen et al., 2017).

Antimicrobial Evaluation : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which were found to have promising antimicrobial activities. This study underscores the potential of thiophene sulfonamide derivatives in combating microbial infections (Darwish et al., 2014).

Computational Analysis of Derivatives : Mubarik et al. (2021) conducted a computational study on thiophene sulfonamide derivatives, analyzing their structural and molecular properties. Their findings contribute to understanding the stability and optical responses of these compounds, which is crucial for their application in drug development (Mubarik et al., 2021).

Cyclocondensation and Catalysis : Khazaei et al. (2014) synthesized a novel N-bromo sulfonamide reagent and used it as a catalyst in the synthesis of various compounds, demonstrating the utility of thiophene sulfonamides in facilitating chemical reactions (Khazaei et al., 2014).

Enzyme Inhibition Studies : Alım et al. (2020) evaluated thiophene-based sulfonamides as inhibitors of carbonic anhydrase enzymes. Their research contributes to the understanding of how these compounds can be used to influence biological processes (Alım et al., 2020).

Solubilization and Partitioning Studies : Saeed et al. (2017) investigated the solubilization of thiophene derivatives in micellar solutions, which has implications for their distribution and effectiveness in biological systems (Saeed et al., 2017).

Direcciones Futuras

The future directions for the study and application of 3-(2-Bromoacetyl)thiophene-2-sulfonamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As the compound is structurally similar to bromoacetyl coumarins and bromoacetyl thiophenes, which have been studied for their various biological activities , it could also be investigated for similar properties.

Propiedades

IUPAC Name |

3-(2-bromoacetyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3S2/c7-3-5(9)4-1-2-12-6(4)13(8,10)11/h1-2H,3H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVKKDOGXCDAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)CBr)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658040 | |

| Record name | 3-(Bromoacetyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154127-28-3 | |

| Record name | 3-(2-Bromoacetyl)-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154127-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597564.png)

![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)

![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)